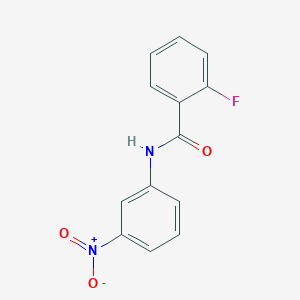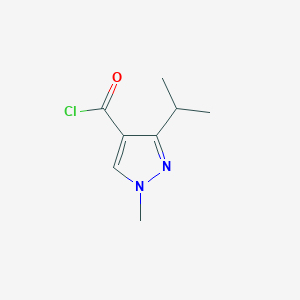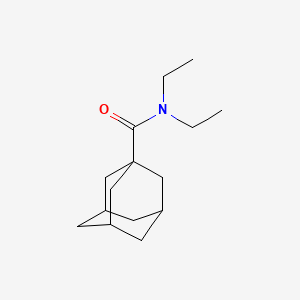![molecular formula C8H12N2O2S B11709206 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-{[(1-metil-1H-pirazol-5-il)metil]sulfánil}propanoico es un compuesto químico caracterizado por la presencia de un anillo de pirazol, un grupo sulfánil y una porción de ácido propanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-{[(1-metil-1H-pirazol-5-il)metil]sulfánil}propanoico generalmente implica los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona.
Unión del grupo sulfánil: El grupo sulfánil se introduce a través de una reacción de sustitución nucleofílica, donde un tiol reacciona con un grupo saliente adecuado en el anillo de pirazol.
Formación de la porción de ácido propanoico:
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para lograr rendimientos y pureza más altos. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirazol o al grupo carboxilo, lo que podría conducir a la formación de alcoholes o aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo sulfánil puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los alcóxidos se pueden utilizar en reacciones de sustitución.
Principales productos:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Alcoholes y aminas.
Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 3-{[(1-metil-1H-pirazol-5-il)metil]sulfánil}propanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción del ácido 3-{[(1-metil-1H-pirazol-5-il)metil]sulfánil}propanoico implica su interacción con dianas moleculares y vías específicas. El anillo de pirazol puede interactuar con enzimas o receptores, modulando su actividad. El grupo sulfánil puede participar en reacciones redox, afectando los procesos celulares. La porción de ácido propanoico puede influir en la solubilidad y biodisponibilidad del compuesto.
Compuestos similares:
- Ácido 3-(1-metil-1H-pirazol-5-il)propanoico
- Ácido 5-metil-1H-pirazol-3-propanoico-13C5
Comparación:
- Diferencias estructurales: La presencia del grupo sulfánil en el ácido 3-{[(1-metil-1H-pirazol-5-il)metil]sulfánil}propanoico lo diferencia de compuestos similares, lo que podría conducir a una reactividad y actividad biológica diferentes.
- Propiedades únicas: La combinación del anillo de pirazol, el grupo sulfánil y la porción de ácido propanoico en este compuesto proporciona un conjunto único de propiedades químicas y físicas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Esta descripción general detallada destaca la importancia del ácido 3-{[(1-metil-1H-pirazol-5-il)metil]sulfánil}propanoico en varios dominios científicos
Comparación Con Compuestos Similares
- 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- 5-Methyl-1H-pyrazole-3-propanoic acid-13C5
Comparison:
- Structural Differences: The presence of the sulfanyl group in 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
- Unique Properties: The combination of the pyrazole ring, sulfanyl group, and propanoic acid moiety in this compound provides a unique set of chemical and physical properties, making it valuable for specific applications in research and industry.
This detailed overview highlights the significance of this compound in various scientific domains
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
3-[(2-methylpyrazol-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-10-7(2-4-9-10)6-13-5-3-8(11)12/h2,4H,3,5-6H2,1H3,(H,11,12) |
Clave InChI |
CAXRPMQZCAVNQR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)
![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)

![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)



![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)


![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
